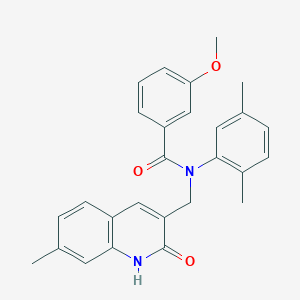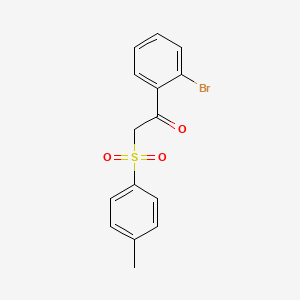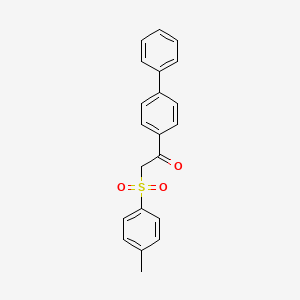![molecular formula C25H24N2O4 B3523010 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B3523010.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
概要
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the furan ring and the dimethoxyphenyl group. The final step involves the formation of the carboxamide linkage.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the furan-quinoline intermediate is reacted with a dimethoxyphenyl halide in the presence of a base such as potassium carbonate.
Formation of Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amidation reaction, where the intermediate is reacted with an amine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group or the furan ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe to study biological processes, such as enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The quinoline core is known to interact with DNA and proteins, while the furan ring and dimethoxyphenyl group contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the quinoline core and furan ring.
2-(3,4-dimethoxyphenyl)ethylamine: Contains the dimethoxyphenyl group but lacks the quinoline core and carboxamide linkage.
5-methylfuran-2-carboxylic acid: Contains the furan ring but lacks the quinoline core and dimethoxyphenyl group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, furan ring, and dimethoxyphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-8-10-22(31-16)21-15-19(18-6-4-5-7-20(18)27-21)25(28)26-13-12-17-9-11-23(29-2)24(14-17)30-3/h4-11,14-15H,12-13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESAEKYSVWFSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]-5-METHYLPHENYL}ACETAMIDE](/img/structure/B3522947.png)

![2-(4-ethoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3522958.png)
![ETHYL 2-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B3522966.png)
![3-{5-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL}PROPANOIC ACID](/img/structure/B3522971.png)
![{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B3522986.png)
![1-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B3522987.png)
![Ethyl 2-(quinolin-8-ylsulfanylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3523003.png)
![2-(4-methoxyphenyl)-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B3523005.png)

![[4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]bis(phenylmethanone)](/img/structure/B3523017.png)
![2-[(4-methylphenyl)sulfonyl]-1-(2-nitrophenyl)ethanone](/img/structure/B3523019.png)


